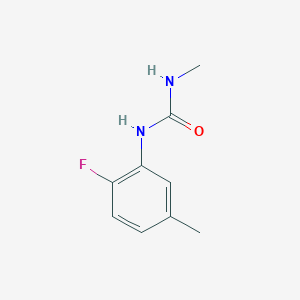

1-(2-氟-5-甲基苯基)-3-甲基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Fluoro-5-methylphenyl)-3-methylurea” is a chemical compound. Its structure and properties can be inferred from related compounds. For instance, 2-Fluoro-5-methylphenyl isocyanate is a compound used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The molecular formula of 2-Fluoro-5-methylphenyl isocyanate, a related compound, is CHFNO .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 2-Fluoro-5-methoxyphenylboronic acid is a solid with a molecular weight of 169.95 g/mol .

科学研究应用

结构和光谱分析

- 晶体结构和振动特性:对苯硫脲衍生物(包括含氟取代基的衍生物)的研究分析了它们的晶体结构和振动特性。氟取代基会影响这些化合物的振动特性和构象空间,这是由量子化学计算和振动光谱确定的 (Saeed, Erben, & Flörke, 2010).

- 光谱和单晶 XRD 结构:另一项研究重点关注 1-(3-氯-4-氟苯基)-3-[3-(三氟甲基)苯基]硫脲的光谱和结构表征,突出了其基于结合亲和值开发新型镇痛药的潜力 (Sheena Mary et al., 2016).

反应性和在药物开发中的应用

- 与氨基甲酸酯反应和缩二脲的形成:研究了聚异氰酸酯和模型芳基-烷基二氨基甲酸酯在高温下的反应,重点关注有利于缩二脲形成的条件,这是一种与聚合物化学相关的反应 (Lapprand et al., 2005).

- 硫脲衍生物的抗菌活性:已经合成并测试了硫脲衍生物(包括含氟取代基的衍生物)与细菌细胞的相互作用。这些化合物显示出显着的抗病原活性,尤其对以生物膜生长而闻名的菌株,展示了作为新型抗菌剂的潜力 (Limban, Marutescu, & Chifiriuc, 2011).

除草剂开发和环境应用

- 合成和除草活性:对新型三唑啉酮衍生物(结合苯脲和氟取代苯基)的研究显示出有希望的除草活性。这些研究有助于开发更有效的除草剂用于农业 (Luo et al., 2008).

分析化学应用

- 用于检测六价铬的光致发光特性:硫脲衍生物的光致发光特性已被用于检测六价铬离子,展示了这些化合物在分析和环境化学中的潜力 (Sunil & Rao, 2015).

作用机制

Target of Action

The primary target of 1-(2-Fluoro-5-methylphenyl)-3-methylurea is the vascular endothelial growth factor (VEGF) receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation. By targeting the VEGF receptor, the compound can influence the growth and development of tumors .

Mode of Action

1-(2-Fluoro-5-methylphenyl)-3-methylurea acts as a kinase inhibitor, specifically inhibiting the VEGF receptor-based kinase . This inhibition prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients, thereby suppressing tumor growth . It also inhibits key angiogenic signaling pathways, further hindering the development of the tumor .

Biochemical Pathways

The compound affects the VEGF and PDGF receptor families, inhibiting all members of these families . It exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases . The inhibition of these pathways leads to a decrease in tumor growth and proliferation.

Pharmacokinetics

It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research .

Result of Action

The result of the compound’s action is significant apoptosis in cells with FLT3 mutation in vitro and profound anti-leukemic effect in a mouse xenograft model . In vitro, the compound only shows minimal cytotoxic effect on aml cells with wild-type flt3 . The anti-leukemic effect of the compound is best evaluated in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluoro-5-methylphenyl)-3-methylurea. For instance, the compound may form a small amount of sediment under certain conditions . Additionally, safety data sheets indicate that the compound should be stored in a well-ventilated place and kept tightly closed . These factors can affect the compound’s stability and, consequently, its efficacy.

安全和危害

属性

IUPAC Name |

1-(2-fluoro-5-methylphenyl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6-3-4-7(10)8(5-6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCAKOKAHSWMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)

![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)

![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)

![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996349.png)

![2-Chloro-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B2996353.png)